methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at the N1 position. The acetamido-benzoate moiety at the C5 position introduces additional complexity, including ester and amide functionalities.
Properties
IUPAC Name |
methyl 4-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c1-31-21(30)13-2-6-15(7-3-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEMUYOJOKFWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound derived from the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its bioisosteric relationship with purine derivatives. The presence of a fluorophenyl group enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 372.38 g/mol.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor activity through various mechanisms:
- Inhibition of Kinases : These compounds often act as ATP-competitive inhibitors of kinases such as cyclin-dependent kinases (CDKs) and Src kinases, crucial for cell proliferation and survival.
- Cytotoxic Effects : Studies have shown that derivatives similar to this compound demonstrate cytotoxicity against several cancer cell lines including breast adenocarcinoma (MCF7), lung cancer (A549), and prostate cancer (PC-3) cells.
Table 1: Antitumor Activity of Related Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 12.0 | |
| Compound B | A549 | 5.28 | |
| Compound C | PC-3 | 0.33 | |
| Methyl 4-(...) | TBD | TBD | Current Study |
The biological activity of this compound can be attributed to several mechanisms:
- Competitive Inhibition : The compound competes with ATP for binding sites on kinases, leading to reduced phosphorylation of target proteins involved in cell cycle progression.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Impact on Angiogenesis : By inhibiting vascular endothelial growth factor receptors (VEGFRs), these compounds may also affect tumor angiogenesis, limiting nutrient supply to tumors.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. One derivative exhibited an IC50 value of 23 µM against the MCF7 cell line, indicating moderate activity compared to established chemotherapeutics like doxorubicin .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate has been investigated for its potential as an anticancer agent. Compounds with similar pyrazolo[3,4-d]pyrimidine structures have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of pyrazolo compounds have been documented to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Mechanism of Action
Research indicates that the compound may exert its anticancer effects through the inhibition of key signaling pathways associated with cancer progression. The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests a mechanism involving the disruption of cellular signaling that promotes tumor growth and survival .
Pharmacological Studies
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes that are critical for cancer cell survival. For example, studies have shown that similar compounds can inhibit the activity of protein kinases involved in cell cycle regulation, leading to apoptosis in cancer cells .
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of pyrazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Table 1: Key Structural Features of Pyrazolo[3,4-d]Pyrimidinone Derivatives
Key Observations
Substituent Effects on Bioactivity The 4-fluorophenyl group at N1 is conserved in the target compound and ’s analog , suggesting its role in enhancing lipophilicity or target binding. The 6-tert-butyl group in ’s derivative may improve metabolic stability compared to the target compound’s unsubstituted pyrimidinone ring.
Physicochemical Properties Melting Points: While the target compound’s melting point is unspecified, analogs like the chromenone derivative in exhibit high melting points (242–245°C), likely due to rigid aromatic systems . Stereochemical Purity: highlights enantiomeric excess (96.21%) in a pyrazolo[3,4-c]pyrimidine analog, underscoring the importance of chirality in activity .
Synthetic Pathways The target compound’s synthesis likely involves coupling a pyrazolo[3,4-d]pyrimidinone precursor with a methyl 4-aminobenzoate derivative. employs tert-butyl-substituted starting materials for ring functionalization , whereas uses Mitsunobu-like reactions to attach chromenone moieties .
Functional Group Analysis
Ester vs. Amide Linkages
- The methyl benzoate ester in the target compound may confer higher metabolic lability compared to the stable amide bond in ’s analog .
- 3-Methoxy vs. 4-Fluoro Substitutents : The 3-methoxyphenyl group () introduces electron-donating effects, contrasting with the electron-withdrawing 4-fluoro group in the target compound. This could modulate interactions with enzymatic targets.
Heterocyclic Modifications
- Pyrazolo[3,4-d]pyrimidinones (target compound, ) versus pyrazolo[3,4-c]pyrimidines (): The shift in ring fusion position (3,4-d vs.
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s activity are provided.
- Optimization Opportunities : Introducing hydroxyl or tert-butyl groups () could improve solubility or target affinity .
Q & A
Q. What challenges arise in X-ray crystallography for pyrazolo[3,4-d]pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
